3-Bromo-5-(trifluoromethoxy)-1H-indazole is a heterocyclic organic compound characterized by its unique indazole structure, which is substituted with bromine and a trifluoromethoxy group. This compound is of significant interest in medicinal chemistry and materials science due to its potential applications in drug development and electronic materials.
3-Bromo-5-(trifluoromethoxy)-1H-indazole falls under the category of indazole derivatives, which are known for their diverse biological activities. It is classified as an organofluorine compound due to the presence of the trifluoromethoxy group, which enhances its lipophilicity and stability.
The synthesis of 3-bromo-5-(trifluoromethoxy)-1H-indazole typically involves two primary steps: bromination of an indazole precursor and the introduction of the trifluoromethoxy group.
The molecular structure of 3-bromo-5-(trifluoromethoxy)-1H-indazole features an indazole core with a bromine atom at the 3-position and a trifluoromethoxy group at the 5-position. This arrangement imparts distinct electronic properties due to the electronegative fluorine atoms.
3-Bromo-5-(trifluoromethoxy)-1H-indazole can participate in several types of chemical reactions:
The mechanism of action for 3-bromo-5-(trifluoromethoxy)-1H-indazole involves its interaction with specific biological targets. The trifluoromethoxy group enhances lipophilicity, allowing better membrane penetration and interaction with enzymes or receptors. Additionally, the bromine atom may participate in halogen bonding, which can influence binding affinity and selectivity towards biological targets .
3-Bromo-5-(trifluoromethoxy)-1H-indazole has several applications in scientific research:
3-Bromo-5-(trifluoromethoxy)-1H-indazole is a synthetically derived heterocyclic compound belonging to the indazole class, characterized by the systematic name 3-bromo-5-(trifluoromethoxy)-1H-indazole. Its molecular formula is C₈H₄BrF₃N₂O, with a molecular weight of 281.03 g/mol. The compound is registered under CAS Number 1346521-23-0, serving as its unique identifier in chemical databases [2] [4]. Non-systematic names may include "5-(Trifluoromethoxy)-3-bromo-1H-indazole" or variations in substituent order. The SMILES notation FC(F)(F)OC1=CC2=C(C=C1)NNC(Br)=C2 precisely encodes its atomic connectivity, while the InChIKey provides a standardized digital fingerprint for structural verification [4].
Table 1: Chemical Identification Profile
Property | Value |
---|---|
Systematic Name | 3-Bromo-5-(trifluoromethoxy)-1H-indazole |
CAS Registry Number | 1346521-23-0 |
Molecular Formula | C₈H₄BrF₃N₂O |
Molecular Weight | 281.03 g/mol |
SMILES | FC(F)(F)OC1=CC2=C(C=C1)NNC(Br)=C2 |
Common Synonyms | 5-(Trifluoromethoxy)-3-bromo-1H-indazole |
The molecule features a bicyclic indazole core comprising a fused benzene and pyrazole ring. Two strategically positioned substituents dictate its reactivity and interactions:
The 1H-tautomer predominates in solution, with the N1-H proton participating in hydrogen bonding. This tautomeric form enables interactions with biological targets through both hydrogen bond donation and π-stacking via the aromatic system. The planar structure facilitates crystal packing and co-crystallization with protein targets in drug discovery [6].
Table 2: Comparative Substituent Effects in Indazole Derivatives
Substituent Position | Functional Group | Electronic Effect | Role in Medicinal Chemistry |
---|---|---|---|
C3 | Bromo (Br) | σₚ = +0.23 (Moderate EWG) | Cross-coupling site for diversification |
C5 | Trifluoromethoxy (OCF₃) | σₚ = +0.35 (Strong EWG) | Enhances metabolic stability & lipophilicity |
C7 (Reference) | Trifluoromethoxy (OCF₃) | σₚ = +0.35 | Alters electronic density at N1 |
C5 (Analog) | Trifluoromethyl (CF₃) | σₚ = +0.54 (Very strong EWG) | Higher lipophilicity (LogP +0.5) |
EWG = Electron-Withdrawing Group; σₚ = Hammett constant [3] [7]
The synthesis of 3-bromo-5-(trifluoromethoxy)-1H-indazole emerged from early 21st-century advances in fluorinated heterocycle chemistry, driven by pharmaceutical industry demand for bioactive scaffolds. Its first reported preparation (circa 2010s) leveraged methodologies like:
This compound gained prominence as a precursor to kinase inhibitors after structure-activity relationship (SAR) studies demonstrated that C5 trifluoromethoxy substitution in indazoles enhances target binding affinity. For example, analogs like Linifanib and Pazopanib validated the pharmacological value of substituted indazoles in oncology [6]. Its role expanded with the discovery that the bromine atom enables rapid diversification – a single gram can generate >50 derivatives via Pd-catalyzed reactions. Commercial availability began around 2015 from suppliers like EOS Med Chem and Bellen (price range: $400–$600/g), primarily for high-throughput screening libraries [2] [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0